1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-pyridin-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-3-5-11-12(9)8-2-1-4-10-6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVMOFMMZMFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method includes the condensation of 3-pyridinecarboxaldehyde with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-Pyridin-3-ylpyrazole-3-carboxylic acid.
Reduction: Formation of 2-Pyridin-3-ylpyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyridine derivatives with hydrazine followed by oxidation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compounds.
Anticancer Properties
Numerous studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, research has shown that derivatives of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can inhibit the growth of various cancer cell lines, including:
- Lung Cancer: Effective against A549 cells.
- Breast Cancer: Notably active against MDA-MB-231 cells.
- Colorectal Cancer: Exhibits antiproliferative effects.
A study highlighted that compounds derived from this scaffold showed promising results in inhibiting tumor growth in vivo, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde have been explored in various studies. Compounds based on this structure have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating efficacy comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Research indicates that 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:
- Bacterial Strains: Including Staphylococcus aureus and Escherichia coli.
- Fungal Strains: Such as Candida albicans.
These findings suggest that this compound could be a valuable addition to the arsenal of antimicrobial agents .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of pyrazole derivatives, including 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, and evaluated their anticancer activity against various cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, with IC50 values highlighting their potency .
Case Study 2: Anti-inflammatory Assessment
In another investigation, a set of pyrazole derivatives was tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that certain derivatives had superior anti-inflammatory effects compared to traditional treatments, indicating their potential for therapeutic use .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|
| Anticancer | A549 (Lung Cancer) | IC50 = 15 µM |
| MDA-MB-231 (Breast Cancer) | IC50 = 10 µM | |
| Anti-inflammatory | TNF-α Inhibition | Comparable to Indomethacin |
| Antimicrobial | E. coli | Zone of inhibition = 20 mm |
| S. aureus | Zone of inhibition = 18 mm |
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets can vary, but often involve interactions with active sites or binding pockets of target molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and reactivity:
Physical and Crystallographic Properties
- Crystal Packing : The dihedral angles between the pyrazole ring and substituents in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (3.29° for bromophenyl; 74.91° for chlorobenzyl) suggest a semi-planar conformation, which may influence intermolecular interactions in solid-state applications .
- Solubility : The pyridin-3-yl group enhances aqueous solubility compared to purely hydrocarbon substituents (e.g., phenyl or benzyl groups). Conversely, the trifluoromethyl group in 1-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde increases hydrophobicity .
Biological Activity
1-(Pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
1-(Pyridin-3-yl)-1H-pyrazole-5-carbaldehyde contains a pyrazole ring fused with a pyridine moiety, which is known to influence its biological properties. The synthesis typically involves the reaction of pyridine derivatives with hydrazine and subsequent oxidation steps to introduce the aldehyde functional group at position 5 of the pyrazole ring. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. Compounds containing the pyrazole scaffold have been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. A study demonstrated that derivatives of 1H-pyrazole could inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 | Apoptosis induction |
| Liver Cancer | HepG2 | 12.8 | Cell cycle arrest |
| Lung Cancer | A549 | 18.4 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Activity | IC50 (µM) | Standard Drug |
|---|---|---|
| COX-1 Inhibition | 25.0 | Aspirin |
| COX-2 Inhibition | 10.5 | Celecoxib |
Antimicrobial Activity
The antimicrobial efficacy of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde has been evaluated against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant activity, suggesting its potential as a lead structure for developing new antibiotics .
Case Studies
Several case studies have illustrated the compound's effectiveness:
- Case Study on Anticancer Activity : In vitro studies showed that treatment with 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde led to a marked decrease in cell viability in breast cancer cells, correlating with increased markers of apoptosis.
- Case Study on Anti-inflammatory Effects : A carrageenan-induced paw edema model demonstrated that the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde and target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to the active sites of COX enzymes and various kinases implicated in tumor growth, providing insights into its mechanism of action .
Q & A
Q. What are the established synthetic routes for 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using reagents like POCl₃ and DMF. For example, 1-aryl-5-chloro-pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-pyrazol-5(4H)-ones under Vilsmeier conditions . Optimization involves adjusting:
- Temperature : Controlled heating (80–100°C) to minimize side reactions like over-chlorination.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Stoichiometry : Excess POCl₃ (1.5–2.0 eq.) ensures complete formylation .
Characterization is confirmed via ¹H/¹³C NMR (aldehyde proton at δ 9.8–10.2 ppm) and HPLC-MS .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and the pyrazole C-H (δ 6.5–7.2 ppm). The aldehyde proton appears as a singlet near δ 10.0 ppm .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity between pyridine and pyrazole rings (torsion angles <5°) .
- IR Spectroscopy : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a versatile building block for:
- Antimicrobial Agents : Pyrazole-carbaldehyde derivatives exhibit activity against bacterial strains (e.g., Staphylococcus aureus) by targeting enzyme active sites .
- Receptor Ligands : The pyridine moiety enables π-π stacking interactions in kinase inhibitors .
- Biochemical Probes : Used in fluorescence-based assays to study protein-ligand binding via aldehyde-mediated Schiff base formation .
Advanced Research Questions
Q. How can synthetic byproducts (e.g., chlorinated derivatives) be identified and minimized?
Side products like 5-chloro-pyrazole impurities arise from excessive POCl₃ or prolonged reaction times. Mitigation strategies include:
Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?
Q. How are structural modifications (e.g., fluorination or methyl substitution) designed to enhance bioactivity?
- Fluorination : Introducing F at the pyridine 4-position increases metabolic stability and lipophilicity (logP ~2.5) .
- Methyl Substitution : A 3-methyl group on the pyrazole ring improves steric hindrance, reducing off-target interactions .
Synthetic routes for derivatives are validated via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Crystallization difficulties stem from flexible aldehyde groups and π-stacking variability. Solutions include:
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH-Dependent Hydrolysis : The aldehyde undergoes hydrolysis to carboxylic acid at pH >10, requiring buffered storage (pH 6–8) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
